The compound APJ receptor agonist 1 is a small molecule designed to selectively activate the apelin receptor (APJ), which is a G-protein coupled receptor involved in various physiological processes, particularly in the cardiovascular system. The APJ receptor was previously categorized as an orphan receptor until the discovery of its endogenous ligands, apelin and Elabela. These ligands play critical roles in cardiovascular homeostasis, influencing blood pressure regulation, heart function, and vascular development. The development of APJ receptor agonists, such as APJ receptor agonist 1, is aimed at exploring therapeutic avenues for conditions like hypertension, heart failure, and other cardiovascular diseases .
The biological activity of APJ receptor agonist 1 is characterized by its ability to mimic the effects of endogenous apelin peptides. Research indicates that this compound can enhance endothelial function, promote angiogenesis, and exert neuroprotective effects. Additionally, it has been shown to reduce inflammatory responses and oxidative stress in various models, suggesting its potential utility in treating conditions associated with cardiovascular and metabolic dysregulation . The compound has demonstrated selectivity for the APJ receptor over other receptors such as the angiotensin II receptor type 1 (AT1), making it a valuable tool for studying the specific roles of apelin signaling in health and disease .
The synthesis of APJ receptor agonist 1 typically involves a multi-step organic chemistry approach. Initial steps may include the formation of key intermediates through reactions such as amide bond formation or cyclization processes. High-throughput screening techniques are often employed to identify lead compounds from large libraries of small molecules. Once promising candidates are identified, structure-activity relationship studies are conducted to optimize their efficacy and selectivity for the APJ receptor .
APJ receptor agonist 1 has several potential applications in both research and clinical settings:
Interaction studies have demonstrated that APJ receptor agonist 1 effectively binds to the APJ receptor with high affinity. These studies often utilize radiolabeled ligands or fluorescence resonance energy transfer (FRET) techniques to monitor binding interactions. The compound's selectivity for APJ over other receptors highlights its potential for targeted therapeutic strategies without off-target effects associated with broader G-protein coupled receptor activation .
Several compounds exhibit similar activities as APJ receptor agonist 1, including:
| Compound Name | Structure Type | Selectivity for APJ | Notable Effects |
|---|---|---|---|
| Apelin-13 | Peptide | High | Vasodilation, improved cardiac output |
| Elabela | Peptide | High | Angiogenesis, cardioprotection |
| ML233 | Small molecule | Moderate | Selective against AT1 receptor |
| Compound 2 | Small molecule | Moderate | Anti-inflammatory effects |
APJ receptor agonist 1 is distinguished by its non-peptide structure, allowing for better pharmacokinetic properties compared to peptide-based agonists like Apelin-13 and Elabela. Its specificity towards the APJ receptor over other similar receptors enhances its potential as a therapeutic agent with fewer side effects related to non-specific activation .
APJ receptor agonist 1 (C~31~H~26~ClN~3~O~3~) centers on a biaryl pyridone scaffold, comprising a pyridone ring fused to a substituted benzene moiety. The pyridone nitrogen participates in hydrogen bonding with the APJ receptor, while the adjacent chlorophenyl group enhances hydrophobic interactions [2]. X-ray crystallography data (not shown) suggests a planar configuration stabilized by intramolecular π-π stacking between the pyridone and benzimidazole rings [1]. The benzoic acid substituent at position 5 introduces polarity, critical for solubility and metabolic stability [4].
The tetra-ortho-substituted biaryl system creates significant steric hindrance, necessitating tailored synthetic strategies. The chlorine atom at position 6 of the phenyl ring and the benzimidazole at position 2 introduce 1,2,3,4-tetra-ortho substitution, reducing rotational freedom and stabilizing the bioactive conformation [1]. Molecular dynamics simulations indicate that this rigidity prevents undesired conformational changes upon receptor binding, improving binding affinity (K~d~ = 0.3 nM) [4].
The initial synthesis relied on enamine cyclization to construct the pyridone core (Figure 1). Cyclohexenone derivatives were treated with ammonium acetate under reflux to form enamine intermediates, which underwent acid-catalyzed cyclization to yield the pyridone ring [1]. While effective on small scales, this method suffered from poor regioselectivity (<60% yield) due to competing keto-enol tautomerization [1].
Linear assembly of the biaryl system via Suzuki-Miyaura coupling proved inefficient for large-scale production. Coupling of the hindered pyridone boronic ester with chlorophenyl bromide required prolonged reaction times (72 hours) and excess palladium catalyst, culminating in a 12-step sequence with an overall yield of 2.4% [1]. Purification challenges arose from persistent metal residues and diastereomeric byproducts, necessitating repetitive chromatography [1].
The second-generation route replaced Suzuki-Miyaura with Negishi coupling to address steric limitations (Table 1). Zinc-mediated coupling between pyridylzinc chloride and iodobenzimidazole derivatives proceeded at 80°C in THF, achieving 89% yield with <5% homocoupling byproducts [1]. This method tolerated bulky substituents, enabling single-step formation of the biaryl bond without protecting groups [1].
Table 1. Comparison of Coupling Methods for Biaryl Synthesis
| Parameter | Suzuki-Miyaura | Negishi |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | 2 mol% Pd |
| Yield | 45% | 89% |
| Reaction Time | 72 h | 12 h |
| Byproducts | 15% | <5% |
Nucleophilic aromatic substitution (SNAr) replaced Pd-catalyzed steps for introducing the chlorophenyl group. Treatment of fluoropyridone intermediates with lithium chlorophenylamide in DMF at −40°C achieved 94% conversion, leveraging the electron-deficient pyridone ring’s reactivity [1]. This eliminated costly metal catalysts and reduced step count from 12 to 8 [1].
Optimized solvent mixtures minimized side reactions during enamine cyclization. A 7:3 v/v toluene/ethanol system suppressed keto-enol shifts, increasing pyridone yield to 78% [1]. For SNAr steps, maintaining temperatures below −30°C in DMF prevented decomposition of the lithiated intermediate [1].
Crystallization hurdles due to the compound’s low solubility (<1 mg/mL in water) were overcome using antisolvent precipitation. Gradual addition of heptane to a dichloromethane solution at 0°C yielded 95% pure product after two recrystallizations [1]. Centrifugal partition chromatography further reduced diastereomer content to <0.5% [1].
Structure-activity relationship studies on APJ receptor agonists have revealed critical insights into the molecular determinants required for receptor binding and activation. These investigations have systematically explored modifications to core structural elements, providing valuable data on the relationship between chemical structure and biological activity [3] [4] [5].
The exploration of bioisosteric replacements for the oxadiazole moiety at the C3 position of pyridinone cores has yielded significant findings regarding APJ receptor potency. Carboxylic amides are well-established bioisosteres for heteroarenes, including 1,3,4-oxadiazole, and this principle was applied to achieve structural differentiation from established APJ agonists while maintaining biological activity [1].
Benzyl-substituted amides were designed to target the binding pocket occupied by the p-chloropyridyl group of compound 1. The benzyl amide (compound 4) demonstrated improved potency compared to the ethyl amide (compound 2). Tertiary benzyl amide (compound 5) showed a nearly 10-fold increase in potency relative to secondary amide (compound 4). Further optimization incorporating a p-chloro phenyl substitution with an ethyl linker to the amide (compound 6) resulted in an additional 10-fold potency enhancement [1].
The constrained phenyl-substituted pyrrolidine amides (compounds 7a and 7b, representing R and S isomers respectively) provided a 5-fold potency improvement compared to compound 6. These findings demonstrated that systematic bioisosteric replacement combined with rigidity constraints could maintain and enhance biological activity while providing structural diversity [1].
The hydroxypyrimidinone carboxamide series represents a structurally differentiated approach to APJ receptor agonist design. The incorporation of pyrrolidine amides into the pyrimidinone core yielded C5 pyrimidinone carboxamides (compounds 8a and 8b) that demonstrated enhanced potency compared to their pyridinone counterparts (compounds 7a and 7b) [1].
Efforts to improve metabolic stability led to the incorporation of a more polar C2 ethoxymethyl side chain (compound 9), which showed improved metabolic stability in rat liver microsomes with only a slight decrease in potency. However, this modification resulted in reduced PAMPA permeability, leading to the retention of the C2 n-butyl group for further optimization [1].
The combination of 2-pyridyl substitution with p-chloro modification in compounds 14a and 14b achieved several-fold increases in APJ potency, with EC₅₀ values of 0.027 and 0.032 nM, respectively. Additionally, PAMPA permeability was significantly improved relative to unsubstituted pyridine analogues, although rat metabolic stability remained low for both isomers [1].
Compound 14a demonstrated acceptable exposure in rat oral pharmacokinetic studies at 1 mg/kg despite relatively low in vitro rat metabolic stability. Key pharmacokinetic parameters included Cₘₐₓ = 3.2 μM, AUC₀₋₂₄ₕ = 1.9 μM·h, and a half-life of 3.2 hours [1].
Electronic effects of substituents play a crucial role in determining APJ receptor binding affinity and functional activity. Studies examining the influence of electron-donating and electron-withdrawing groups have provided insight into the electronic requirements for optimal receptor interaction [6].
The carboxylic acid functionality has been demonstrated to be essential for APJ receptor activity. Systematic replacement of the terminal carboxylic acid with various amides, including primary amide, dimethyl amide, N-benzyl amide, and hydroxamic acid derivatives, resulted in complete loss of activity. This indicates that the carboxyl hydroxyl group serves as a critical mediator of receptor activation, likely through specific hydrogen bonding or electrostatic interactions with the receptor binding site [5].
The 2,6-dimethoxyphenyl substituent represents another critical structural element where electronic effects significantly impact activity. Complete removal of both methyl groups from the dimethoxy functionality resulted in total loss of agonist potency. Similarly, removal of a single methyl group also led to loss of potency. Replacement with unsubstituted phenyl or methyl groups resulted in inactive compounds, confirming the specific requirement for the 2,6-dimethoxy phenyl moiety [5].
Studies on C-terminal modifications of apelin peptides have revealed that electron-withdrawing groups on benzyl moieties favor Gαi1 activation, unlike electron-donating groups which show reduced effect. Specifically, compounds bearing electron-withdrawing nitro groups (compound 32, SBL-AP-043) demonstrated Gαi1 EC₅₀ values of 0.9 nM, while electron-donating methoxy groups (compounds 34-36) showed higher EC₅₀ values around 5 nM. The recruitment of β-arrestin 2 appeared independent of these electronic effects [6].
Replacement of potentially toxicophoric nitro groups with trifluoromethyl bioisosteres resulted in slightly reduced affinity (Ki 0.17 nM versus 0.9 nM) while maintaining similar signaling potency. This demonstrates that electronic effects can be fine-tuned through careful bioisosteric replacement to maintain biological activity while improving safety profiles [6].
Halogen substitution patterns have also been investigated for their electronic contributions to binding. The incorporation of iodine substitution produced similar effects to nitro groups on both affinity and signaling, confirming the importance of electron-withdrawing character in this region of the molecule [6].
Computational modeling has provided critical insights into the conformational requirements and binding modes of APJ receptor agonists. Molecular dynamics simulations and structural studies have elucidated the mechanistic basis for receptor activation and ligand recognition [7] [8] [9].
Crystal structure analysis of APJ in complex with the designed 17-amino acid apelin mimetic peptide agonist revealed that the peptide adopts a lactam-constrained curved two-site ligand binding mode. The endogenous peptide ligands with high conformational flexibility bind and modulate the receptor through a similar two-site binding mechanism [8].
Molecular dynamics simulations with apelin-13 binding to wild-type APJ have demonstrated that the conserved C-terminal region of the peptide penetrates the ligand-binding pocket, where Phe¹³ interacts with critical transmembrane residues including Arg¹⁶⁸ (TM4) and Tyr²⁶⁴ (TM6), triggering receptor activation [10]. The orthosteric binding site involves transmembrane regions in a deep binding pocket relative to the membrane surface, with AMG3054 peptide making contact with TM1, TM2, TM6, and TM7 [10].
Structure-guided rational design has been successfully applied to convert antagonistic single-domain antibodies into agonists. The crystal structure of APJ-JN241 complex revealed that JN241 binds to the extracellular side of APJ, makes critical contacts with the second extracellular loop, and inserts the CDR3 into the ligand-binding pocket. Comparison with the potent peptide agonist AMG3054 showed that JN241 CDR3 occupies the ligand-binding pocket but lacks hydrophobic interactions with the orthosteric subpocket [7].
Computational analysis identified that hydrophobic interactions with Tyr³⁵¹·³⁹ and Trp⁸⁵²·⁶⁰ and polar interaction with Arg¹⁶⁸⁴·⁶⁴ are critical for receptor activation. Introduction of aromatic amino acids through site mutation or insertion into the CDR3 tip established missing hydrophobic interactions, converting the antagonist JN241 into the agonist JN241-9. Molecular dynamics simulations of the APJ-JN241-9 complex revealed that the inserted tyrosine interacts with aromatic amino acids of TM2 and TM7, leading to outward movement of TM6 and indicating active state conformation [7].
The modeling results demonstrated that the inserted tyrosine in JN241-9 forms hydrophobic interactions with Tyr²⁹⁹⁷·⁴³ in TM7 and Trp⁸⁵²·⁶⁰ and Tyr⁸⁸²·⁶³ in upper TM2, along with additional hydrogen bonding with Tyr²⁹⁹⁷·⁴³. These interactions cause upward movement of Tyr²⁹⁹⁷·⁴³ and ultimately lead to outward swing of the TM6 intracellular portion, characteristic of GPCR activation [7].
Conformational analysis has also been applied to membrane-mimetic studies of apelin peptides. Circular dichroism spectropolarimetry and nuclear magnetic resonance spectroscopy characterized potential membrane binding by apelin-55 and apelin-36 using various micelle systems. Chemical shift perturbations and dynamics changes were localized along the polypeptide backbone, demonstrating dependence on detergent headgroup while maintaining similar conformational equilibria regardless of headgroup and tailgroup [9].
Virtual screening approaches have incorporated conformational analysis through pharmacophore modeling. Three-dimensional pharmacophore models describe ligand chemical interactions in their bioactive conformation, offering sophisticated approaches to decipher chemically encoded ligand information. Butina clustering has been used to categorize molecules based on structural similarity to create diverse training datasets, while ensemble learning methods combine various pharmacophore models for optimization in virtual screening [11].